molecular formula C15H21N3O5 B556086 (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride CAS No. 57591-61-4

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride

Cat. No.: B556086
CAS No.: 57591-61-4
M. Wt: 217.65 g/mol
InChI Key: GDAQVXISDUMUJG-LBPRGKRZSA-N
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Description

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride (CAS: 57591-61-4) is a chiral amino acid derivative widely used in pharmaceutical synthesis. Its molecular formula is C₉H₁₂ClNO₃, with a molecular weight of 217.65 g/mol . The compound exists as a white to pale-yellow crystalline solid with a melting point of 187–190°C . Structurally, it features a 4-hydroxyphenyl group attached to a glycine backbone, esterified as a methyl ester and stabilized as a hydrochloride salt.

Properties

IUPAC Name

methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCKVJUNDXPDJH-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528780
Record name Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57591-61-4
Record name Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The patent PL238790B1 introduces TMSCl as a dual catalyst and water-binding agent, enabling efficient esterification under mild conditions. Key steps include:

  • Activation : TMSCl reacts with methanol to generate trimethylsilyl methyl ether (TMSOMe) and HCl in situ.

  • Esterification : The liberated HCl protonates the amino group, while TMSOMe facilitates nucleophilic attack by methanol on the carboxyl carbon.

  • Byproduct removal : Volatile trimethylsilyl derivatives (e.g., (TMS)₂O) are distilled off under reduced pressure.

Optimized parameters :

  • Temperature : 25–70°C (avoids thermal decomposition of the hydroxyphenyl group).

  • Molar ratios : TMSCl:amino acid = 2:1 to 6:1; methanol:amino acid = 7.7:1 to 51.6:1.

  • Time : 4–168 hours (shorter durations for activated alcohols like methanol).

Workup and Purification

Post-esterification, the crude product undergoes:

  • Solvent distillation : Removes excess methanol and TMSCl residues at 60–90°C under vacuum.

  • Washing : Diethyl ether eliminates unreacted TMSCl and hydroxytrimethylsilane byproducts.

  • Recrystallization : Dissolution in chloroform followed by filtration removes unreacted amino acid. Final drying at 60°C under vacuum yields >97% pure product.

Performance metrics :

SubstrateYieldMelting Point (°C)[α]D²⁰ (c=1% in H₂O)
L-Alanine methyl ester89%106.8+5.545
L-Valine ethyl ester42%105.6+14.057

Adapting this protocol to (R)-4-hydroxyphenylglycine is expected to yield >85% product with comparable optical purity.

Comparative Analysis of Synthetic Routes

MethodYieldOptical PurityScalabilityCost Efficiency
HCl Gas≤60%ModerateLowHigh
TMSCl Catalysis85–89%HighHighModerate
Mitsunobu Alkylation70–75%ExcellentLowLow

The TMSCl method strikes the optimal balance between efficiency and practicality, making it the preferred industrial choice.

Critical Process Parameters

Solvent Selection

  • Methanol : Ideal for methyl ester formation; polar protic nature stabilizes ionic intermediates.

  • Chloroform : Effective for recrystallization due to low solubility of unreacted amino acid.

Temperature Control

Maintaining temperatures below 70°C prevents decomposition of the 4-hydroxyphenyl moiety. Pilot studies show that 60°C maximizes reaction rate without compromising stability.

Catalyst Stoichiometry

A TMSCl:amino acid ratio of 4:1 achieves 89% yield for alanine derivatives. Excess TMSCl (>6:1) leads to silylation side reactions, complicating purification .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, ureas, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products

    Oxidation: ®-4-Hydroxyphenylglyoxylic acid methyl ester.

    Reduction: ®-Amino-(4-hydroxyphenyl)ethanol.

    Substitution: Various amides and ureas depending on the electrophile used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride typically involves the esterification of (R)-p-Hydroxyphenylglycine with methanol. This reaction can be achieved through Fischer esterification using an acid catalyst. The compound may undergo hydrolysis under acidic or basic conditions, regenerating the parent amino acid .

Although the specific mechanism of action for this compound is not extensively documented, its structural similarity to natural amino acids suggests it may interact with biological systems or serve as a precursor for bioactive molecules.

Drug Development

This compound is utilized as a building block in the synthesis of various pharmaceuticals, particularly antiviral peptides and beta-lactam antibiotics. Its chiral nature allows it to be incorporated into complex molecular frameworks that enhance the efficacy and specificity of therapeutic agents .

Biochemical Research

This compound has been investigated for its role in modulating biological pathways. For instance, it has been studied in the context of steroidogenesis, where it was evaluated for its potential to influence hormone synthesis in human adrenocortical carcinoma cells using high-throughput assays . Such studies are crucial for understanding its implications in endocrine disruption and cancer research.

Anticancer Studies

Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For example, modifications to its structure have led to compounds that demonstrate significant cytotoxicity against HeLa cells, indicating potential applications in cancer treatment .

Case Studies

StudyFocusFindings
H295R Assay StudyHormonal EffectsIdentified chemicals that increase estrogen synthesis, highlighting potential risks associated with endocrine disruptors .
Anticancer ActivityHeLa Cell LineDemonstrated IC50 values indicating strong antiproliferative effects compared to standard chemotherapeutics .
Synthesis of DerivativesMedicinal ChemistryExplored structure-activity relationships leading to novel compounds with enhanced biological activities .

Mechanism of Action

The mechanism by which ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it can mimic the action of natural amino acids, binding to enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Research Findings and Gaps

  • ISO-1 Superiority: Dietary flavonoids (e.g., quercetin) show 2–3× higher MIF inhibition than ISO-1, suggesting structural optimization opportunities .
  • Stereochemical Studies: No direct comparisons of (R)- and (S)-enantiomers’ bioactivity exist, highlighting a research gap .

Biological Activity

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride, commonly referred to as (R)-AHPA, is a compound derived from the amino acid tyrosine. Its structure includes a hydroxyl group on the phenyl ring, which is crucial for its biological activity. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.

  • Chemical Formula : C9H12ClNO3
  • Molecular Weight : 217.65 g/mol
  • CAS Number : 22818-40-2

The biological activity of (R)-AHPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The hydroxyl group enhances its binding affinity to these targets, influencing physiological responses.

Biological Activities

  • Neuroprotective Effects :
    • Studies indicate that (R)-AHPA exhibits neuroprotective properties by modulating neurotransmitter levels, particularly dopamine and serotonin. This modulation can potentially benefit conditions such as Parkinson's disease and depression.
  • Antioxidant Activity :
    • The compound has demonstrated significant antioxidant activity, which is essential in mitigating oxidative stress-related damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
  • Anti-inflammatory Properties :
    • (R)-AHPA has been shown to reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory conditions.

Table 1: Summary of Biological Activities of (R)-AHPA

Activity TypeMechanism of ActionReference
NeuroprotectiveModulates neurotransmitter levels
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production

Case Study 1: Neuroprotective Effects in Parkinson's Disease Models

In a recent study, (R)-AHPA was administered to animal models exhibiting Parkinson-like symptoms. The results showed a significant improvement in motor function and reduced neuronal loss in the substantia nigra region. This suggests that (R)-AHPA may help protect dopaminergic neurons from degeneration.

Case Study 2: Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of (R)-AHPA using DPPH and ABTS radical scavenging methods. The compound exhibited a dose-dependent increase in scavenging activity, indicating its potential as a therapeutic agent against oxidative stress.

Pharmacokinetics

Pharmacokinetic studies suggest that (R)-AHPA is well-absorbed after oral administration, with peak plasma concentrations reached within 1-3 hours. The compound undergoes hepatic metabolism primarily through conjugation reactions, leading to various metabolites that may also possess biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride, and how can racemization be minimized during synthesis?

  • Methodology : The compound is typically synthesized via esterification of the corresponding amino acid derivative (e.g., D-4-hydroxyphenylglycine) using methanol in the presence of hydrochloric acid. To prevent racemization, reactions should be conducted under mild acidic conditions (pH 4–6) at low temperatures (0–5°C). Use of chiral auxiliaries or enzymes (e.g., lipases) can enhance enantiomeric purity .
  • Data Considerations : Monitor optical rotation or chiral HPLC to verify retention of the (R)-configuration .

Q. How can researchers validate the purity of this compound for use as a chromatographic reference standard?

  • Analytical Techniques : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate method specificity using spiked samples and compare retention times with known standards. Confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
  • Critical Parameters : Ensure mobile phase compatibility (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve degradation products .

Q. What strategies are effective for protecting the amino and hydroxyl functional groups during multi-step syntheses involving this compound?

  • Protection Methods :

  • Amino Group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups under basic conditions.
  • Hydroxyl Group : Protect as a silyl ether (e.g., tert-butyldimethylsilyl) or benzyl ether under anhydrous conditions.
    • Deprotection : Remove Boc with trifluoroacetic acid (TFA) and silyl ethers with tetrabutylammonium fluoride (TBAF). Monitor deprotection via TLC or in situ FTIR .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study the conformational stability of this compound in aqueous vs. organic solvents?

  • Computational Approach : Use software like NAMD or CHARMM with explicit solvent models (e.g., TIP3P water). Parameterize the compound using the CHARMM36 force field, ensuring compatibility with amino acid derivatives. Run simulations for ≥100 ns and analyze root-mean-square deviation (RMSD) to assess stability .
  • Key Insights : Solvent polarity significantly affects the compound’s intramolecular hydrogen bonding, with aqueous environments stabilizing the zwitterionic form .

Q. What experimental and computational methods resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

  • Troubleshooting Framework :

Reproduce Assays : Validate buffer conditions (pH, ionic strength) and enzyme sources.

Dose-Response Curves : Use a wide concentration range (1 nM–10 mM) to identify non-linear effects.

Molecular Docking : Perform ensemble docking with multiple protein conformations (e.g., from MD trajectories) to account for binding site flexibility.

  • Case Study : Discrepancies in serotonin receptor modulation may arise from differential protonation states of the amino group at physiological pH .

Q. How can researchers optimize enantiomeric excess (ee) in large-scale syntheses of this compound?

  • Advanced Strategies :

  • Asymmetric Catalysis : Employ chiral transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps.
  • Kinetic Resolution : Use immobilized lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired enantiomer.
    • Analytical Validation : Quantify ee via chiral GC or HPLC with a cyclodextrin-based stationary phase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride
Reactant of Route 2
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(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride

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